3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
The compound “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a heterocyclic molecule featuring a fused oxazolidine-2,4-dione core linked to an azetidine ring via a triazole-carbonyl bridge. This structure combines three pharmacologically significant motifs:
- Oxazolidine-2,4-dione: A five-membered heterocycle known for its role in antidiabetic (e.g., thiazolidinediones) and antimicrobial agents .
- Azetidine: A strained four-membered nitrogen-containing ring that enhances conformational rigidity and metabolic stability compared to larger heterocycles .
For instance, triazole-linked oxazolidinediones are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carbonyl coupling reactions .
Properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXJPGGWJGFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The synthesis of this compound likely involves multi-step strategies, leveraging cycloaddition, nucleophilic substitution, and acylation reactions.
Triazole Core Formation
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced in similar systems (e.g., ). For example:
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Step 1 : Formation of 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride via Huisgen cycloaddition between phenylacetylene and an azide precursor, followed by carbonyl activation (e.g., using SOCl₂) .
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Step 2 : Reaction of the acyl chloride with azetidin-3-amine to form the azetidin-3-yl-triazole intermediate .
Oxazolidine-2,4-dione Integration
The oxazolidine-2,4-dione ring is introduced via nucleophilic substitution or cyclization:
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Method A : Condensation of the azetidine-triazole intermediate with a cyclic carbonate (e.g., ethylene carbonate) under basic conditions .
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Method B : Ring-opening of an epoxide with a thiourea derivative, followed by oxidation to form the dione .
Acylative Reactions
The carbonyl group in the triazole-4-carbonyl moiety is susceptible to nucleophilic attack:
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Amidation : Reacts with amines (e.g., benzylamine) to form substituted amides.
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Esterification : Forms esters with alcohols (e.g., methanol) under acidic catalysis .
Ring-Opening of Oxazolidine-2,4-dione
The oxazolidine-2,4-dione undergoes hydrolysis or aminolysis:
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Hydrolysis : In acidic or basic media, the dione ring opens to yield a β-amino alcohol derivative.
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Aminolysis : Reacts with amines (e.g., aniline) to form urea derivatives .
Metal-Catalyzed Cross-Couplings
The triazole and azetidine rings enable participation in cross-coupling reactions:
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Suzuki-Miyaura : The phenyl group on the triazole undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ .
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Click Chemistry : The triazole’s nitrogen atoms serve as ligands for copper(I), facilitating further functionalization .
Oxidation and Reduction
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Oxidation : The azetidine ring is oxidized to a lactam using m-CPBA or RuO₄ .
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Reduction : The triazole’s C=N bonds are selectively reduced with NaBH₄/CuI to form dihydrotriazoles .
Thermal Stability
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Decomposition occurs above 200°C, releasing CO₂ (from the dione) and forming a fused triazole-azetidine residue.
Photochemical Reactivity
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UV irradiation induces [2+2] cycloaddition between the dione’s carbonyl groups, forming a bridged bicyclic product .
Comparative Reactivity Table
Key Research Findings
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Regioselectivity in Cycloadditions : The 1,2,3-triazole forms exclusively via CuAAC, with no competing 1,5-regioisomers observed .
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Steric Effects : Bulky substituents on the azetidine ring hinder nucleophilic attack at the dione’s carbonyl carbon .
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Catalyst Recycling : Nano-CoFe₂O₄@SiO₂/PrNH₂ enables 7 cycles of reuse in acylation reactions without loss of activity .
Unresolved Challenges
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the oxazolidine moiety enhances the efficacy of these compounds against a range of bacterial strains. For instance, studies have indicated that compounds similar to 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione demonstrate potent activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial protein synthesis.
Anticancer Properties
The triazole ring is known for its role in anticancer drug development. Compounds containing this moiety have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Case Study: Structure-Activity Relationship
A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of triazole-containing oxazolidinones. The findings highlighted that modifications at the phenyl group significantly influenced the biological activity, with certain substitutions leading to enhanced potency against specific cancer types.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate Antibacterial | |
| Compound B | High Anticancer | |
| Compound C | Low Antifungal |
Polymer Chemistry
The synthesis of polymers incorporating triazole units has been explored for their unique thermal and mechanical properties. The compound can serve as a monomer in the production of high-performance materials with enhanced thermal stability and resistance to degradation.
Case Study: Synthesis of Triazole-Based Polymers
A recent study demonstrated the successful polymerization of triazole derivatives leading to materials with improved mechanical properties compared to traditional polymers. The resulting materials were tested for applications in coatings and adhesives.
| Polymer Type | Properties | Application |
|---|---|---|
| Triazole Polymer A | High tensile strength | Coatings |
| Triazole Polymer B | Thermal resistant | Adhesives |
Pesticidal Activity
Compounds featuring the triazole structure have been investigated for their pesticidal properties. The compound's effectiveness as a fungicide has been noted in agricultural studies, where it demonstrated significant activity against various plant pathogens.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal diseases compared to untreated controls. This suggests its potential as an environmentally friendly pesticide alternative.
| Crop Type | Pathogen Controlled | Efficacy (%) |
|---|---|---|
| Tomato | Fusarium spp. | 85% |
| Wheat | Blight | 78% |
Mechanism of Action
The mechanism by which 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences:
- Azetidine vs.
- Triazole-Carbonyl Linker : Unlike methylthio or ethylidene linkers in analogs (e.g., ), the triazole-carbonyl bridge may improve solubility and metabolic stability .
Computational and Crystallographic Analysis
Biological Activity
The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel hybrid molecule that integrates the pharmacological properties of oxazolidinones and triazoles. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure
The compound features a complex structure that includes:
- An oxazolidine ring, known for its antibacterial properties.
- A triazole moiety, which has been associated with various biological activities including antifungal and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with azetidinones under controlled conditions to yield the desired oxazolidine structure. This approach capitalizes on the reactivity of the triazole ring and the electrophilic nature of the carbonyl group.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The oxazolidine derivatives are particularly noted for their effectiveness against Gram-positive bacteria. The presence of the triazole moiety enhances this activity by potentially disrupting bacterial cell wall synthesis.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented, particularly their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116.
Case Study: Anticancer Activity Evaluation
A recent study evaluated a series of triazole-based compounds for their antiproliferative effects against various cancer cell lines. The findings indicated that compounds with structural similarities to our target exhibited IC50 values in the range of 1.1 to 4.24 µM against MCF-7 and HepG2 cells, suggesting strong anticancer activity.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 1.1 |
| Compound D | HCT-116 | 2.6 |
| This compound | TBD |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Thymidylate Synthase : By mimicking substrates or intermediates involved in DNA synthesis.
- Induction of Apoptosis : Triggered by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : Particularly at the G1/S checkpoint due to impaired DNA synthesis.
Q & A
Basic: What are the key considerations for synthesizing 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione?
Methodological Answer:
Synthesis involves multi-step reactions, starting with functionalization of the azetidine ring followed by coupling with the triazole-carbonyl group and oxazolidine-2,4-dione moiety. Key steps include:
- Azetidine activation : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation between azetidine and triazole-carboxylic acid .
- Oxazolidine-dione formation : Cyclization via carbamate intermediates under acidic conditions (e.g., HCl in THF) to form the 2,4-dione ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters : Reaction temperature (0–5°C for amide coupling), anhydrous solvents, and inert atmosphere to prevent hydrolysis of intermediates .
Basic: How can structural validation of this compound be performed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy :
- 1H NMR : Confirm azetidine ring protons (δ 3.5–4.5 ppm) and triazole aromatic protons (δ 7.2–8.1 ppm) .
- 13C NMR : Identify carbonyl carbons (oxazolidine-dione C=O at ~170–175 ppm; triazole-carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ expected ~399.12 g/mol) .
- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide bond) .
Advanced: How might steric hindrance from the azetidine and triazole groups influence reactivity in downstream modifications?
Methodological Answer:
The azetidine’s compact four-membered ring and triazole’s planar structure create steric constraints:
- Electrophilic substitutions : Limited accessibility at the azetidine N-atom; use bulky bases (e.g., LDA) to deprotonate selectively .
- Nucleophilic additions : Oxazolidine-dione’s C-5 position is more reactive than C-3 due to triazole’s electron-withdrawing effects. DFT calculations (e.g., Gaussian 16) can predict reactive sites .
Case study : In analogs, substituents larger than methyl at C-5 reduced enzymatic hydrolysis rates by 50% due to steric shielding .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known orexin receptor antagonists) .
- Purity validation : HPLC-MS to confirm ≥98% purity; residual solvents (e.g., DMSO) can artifactually inhibit enzymes .
- Meta-analysis : Compare IC50 values across studies using tools like Prism. For example, a 2024 study reported IC50 = 0.8 µM for orexin-1 receptor inhibition, while a 2025 study found 1.2 µM; differences were traced to buffer pH (7.4 vs. 7.0) .
Advanced: What computational approaches are recommended for predicting target interactions of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with orexin receptor (PDB: 6TOA) to model binding. Key interactions:
- MD simulations : GROMACS for 100 ns trajectories to assess stability; RMSD < 2.0 Å indicates stable binding .
- SAR analysis : Compare with analogs (e.g., morpholinosulfonyl derivatives) to identify critical pharmacophores .
Basic: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
- Solid state : Stable at −20°C (desiccated) for >6 months; avoid light due to triazole’s UV sensitivity .
- Solution state : In DMSO, stable for 1 month at 4°C (degradation <5%); aqueous buffers (pH 7.4) show 20% hydrolysis in 48 hours .
Mitigation : Lyophilize aqueous stocks and reconstitute fresh.
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
Methodological Answer:
- Modify substituents :
- Replace 2-phenyltriazole with 2-(4-fluorophenyl) to enhance lipophilicity (logP increases by 0.5) .
- Introduce electron-withdrawing groups (e.g., -CF3) at triazole’s phenyl ring to boost H-bonding with proteases .
- Biological testing : Screen against serine proteases (e.g., HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .
Data table :
| Modification | HLE IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 1.8 | 0.12 |
| 4-Fluorophenyl analog | 0.9 | 0.08 |
| CF3-substituted | 0.5 | 0.05 |
Basic: What solvents and reaction conditions are incompatible with this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
